m-PEG3-succinimidyl carbonate
CAS No.: 477775-77-2
Cat. No.: VC0536139
Molecular Formula: C12H19NO8
Molecular Weight: 305.28
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477775-77-2 |
---|---|
Molecular Formula | C12H19NO8 |
Molecular Weight | 305.28 |
IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 2-[2-(2-methoxyethoxy)ethoxy]ethyl carbonate |
Standard InChI | InChI=1S/C12H19NO8/c1-17-4-5-18-6-7-19-8-9-20-12(16)21-13-10(14)2-3-11(13)15/h2-9H2,1H3 |
Standard InChI Key | JCUAHGNZBWSEIM-UHFFFAOYSA-N |
SMILES | COCCOCCOCCOC(=O)ON1C(=O)CCC1=O |
Appearance | Solid powder |
Introduction
Fundamental Characteristics of m-PEG3-succinimidyl carbonate
m-PEG3-succinimidyl carbonate is a non-cleavable linker for bioconjugation that contains an N-hydroxysuccinimide (NHS) group and a methyl (-CH3) group connected through a linear polyethylene glycol (PEG) chain . The compound is primarily utilized in bioconjugation processes where stable linkages between biomolecules are required. Its chemical structure incorporates a reactive NHS ester that readily forms covalent bonds with primary amines, resulting in stable amide linkages that resist enzymatic degradation.
Chemical Identity and Properties
The fundamental chemical properties of m-PEG3-succinimidyl carbonate are summarized in Table 1, compiled from multiple authoritative sources.
Table 1: Chemical Properties of m-PEG3-succinimidyl carbonate
The compound is also known by several synonyms including mPEG3-SC, N-Hydroxysuccinimide MeO-Peg3 carbonate, and activated triethylene glycol monomethyl oligomer .
Structural Features
The structural composition of m-PEG3-succinimidyl carbonate consists of three main components:
-
A methoxy terminal group (-OCH3)
-
A triethylene glycol (PEG3) chain providing hydrophilicity
-
A succinimidyl carbonate reactive group
This architecture enables the compound to serve as an effective linker in bioconjugation reactions. The PEG chain contributes to water solubility and biocompatibility, while the succinimidyl carbonate group provides the reactive site for coupling with amine-containing biomolecules .
Mechanism of Action and Reactivity
m-PEG3-succinimidyl carbonate operates through a nucleophilic substitution mechanism whereby the NHS group acts as a leaving group during reaction with primary amines. This reaction forms stable amide bonds under mild physiological conditions (pH 7-8), making it suitable for protein modification without denaturation .
Reaction Mechanism
The reactive NHS ester readily undergoes nucleophilic attack by primary amines present in proteins, peptides, or other biomolecules. This reaction proceeds efficiently at physiological pH and results in the formation of stable carbamate linkages . The general reaction can be represented as:
R-NH2 + m-PEG3-succinimidyl carbonate → R-NH-C(O)O-PEG3-OCH3 + NHS
This coupling reaction typically achieves high yields under mild conditions, with reaction completion often observed within 1-2 hours at room temperature .
Applications in Bioconjugation and Drug Development
The versatility of m-PEG3-succinimidyl carbonate has led to its widespread adoption in multiple biomedical applications, particularly in areas requiring controlled bioconjugation for therapeutic development.
Role in PROTAC Development
m-PEG3-succinimidyl carbonate serves as a crucial PEG-based linker in the synthesis of Proteolysis-Targeting Chimeras (PROTACs) . PROTACs represent an innovative approach to protein degradation, containing two different ligands connected by a linker: one ligand targets an E3 ubiquitin ligase while the other binds to the target protein. This configuration exploits the intracellular ubiquitin-proteasome system to selectively degrade target proteins .
The PEG3 component provides:
-
Optimal spacing between the two binding domains
-
Enhanced aqueous solubility
-
Structural flexibility that enables simultaneous binding to both the E3 ligase and target protein
Application in Antibody-Drug Conjugates
m-PEG3-succinimidyl carbonate plays a significant role in the development of antibody-drug conjugates (ADCs), where it serves as a non-cleavable linker between antibodies and therapeutic payloads. The key advantages in ADC development include:
-
Formation of stable amide bonds resistant to enzymatic cleavage
-
Enhanced solubility and pharmacokinetic properties of the conjugate
PEGylation of Proteins and Peptides
One of the most established applications of m-PEG3-succinimidyl carbonate is in the PEGylation of therapeutic proteins and peptides. This process involves the covalent attachment of PEG chains to proteins, resulting in several beneficial modifications to their pharmacological properties .
Research has demonstrated that PEGylation using m-PEG3-succinimidyl carbonate can yield the following benefits:
-
Extended circulation half-life
-
Reduced immunogenicity and antigenicity
-
Improved stability against proteolytic degradation
-
Enhanced water solubility
Research Studies and Key Findings
Numerous studies have investigated the properties and applications of m-PEG3-succinimidyl carbonate, revealing important insights into its performance in various biomedical contexts.
PEGylation of Amylin
A significant study investigated the reactivity of amylin with methoxy polyethylene glycol succinimidyl carbonate. The research revealed that the conjugation reactions produced at least four distinct bands for PEGylated amylin products, both in aqueous medium and in DMSO .
Key findings included:
-
Within 10 minutes of reaction initiation, two major products were observed
-
Most amylin was conjugated within 1 hour of reaction
-
Longer incubation periods (up to 24 hours) resulted in products with higher molecular weights
-
Densitometry analysis revealed that most changes occurred within 2 hours of reaction time
PEGylation of Pancreatic Islets
Another important application involves modifying the surface of pancreatic islets with PEG derivatives to protect them from immune system recognition. A study examining the effect of polymer concentration on camouflaging pancreatic islets found that methoxy polyethylene glycol succinimidyl carbonate (mPEG-SC) with a molecular weight of 5 kDa could be effectively used for this purpose .
The study concluded that:
-
At polymer concentrations higher than 22 mg/mL, islets lost viability and showed structural changes
-
At concentrations less than 22 mg/mL, there was no change in morphology and viability
-
A concentration of 7 mg/mL was insufficient for effective camouflaging
-
The optimal concentration of 22 mg/mL effectively weakened islet immunogenicity without affecting viability and functionality
Development of PEG Nanocarriers
Research into multimeric peptide-based PEG nanocarriers has also utilized m-PEG3-succinimidyl carbonate technology. Studies have shown that polymer shape and branching can significantly alter the properties of PEG carriers . For example:
-
Branched PEG constructed of two linear molecules of succinimidyl carbonate PEG attached to the α and ε-amino groups of lysine demonstrated higher proteolytic stability
-
Such configurations showed longer half-life in blood compared to linear polymer conjugates
-
The binding of branched 10 kDa PEG to asparaginase reduced antigenicity by 10-fold compared to 5 kDa linear PEG conjugates
Comparative Analysis with Other PEG-Based Linkers
m-PEG3-succinimidyl carbonate is part of a family of PEG-based linkers that vary in their PEG chain length and terminal reactive groups. Table 2 provides a comparative analysis of different PEG linkers.
Table 2: Comparison of m-PEG3-succinimidyl carbonate with Other PEG Linkers
PEG Linker | PEG Chain Length | Reactive Group | Key Advantages | Applications |
---|---|---|---|---|
m-PEG3-succinimidyl carbonate | 3 PEG units | NHS carbonate | Optimal balance of solubility and molecular weight | PROTACs, ADCs, protein PEGylation |
m-PEG4-succinimidyl carbonate | 4 PEG units | NHS carbonate | Higher solubility, potentially improved pharmacokinetics | Similar to PEG3 but with enhanced water solubility |
Mal-PEG6-NHS ester | 6 PEG units | Dual functionality (maleimide and NHS) | Can link two different biomolecules | Heterobifunctional conjugations |
Biotin-PEG4-acid | 4 PEG units | Carboxylic acid and biotin | Affinity labeling and conjugation | Immobilization to streptavidin surfaces |
Azidobutyric acid NHS ester | Non-PEG | NHS and azide | Click chemistry compatibility | Orthogonal bioconjugation |
Synthesis and Production Methods
The preparation of succinimidyl carbonate-activated polyethylene glycol compounds, including m-PEG3-succinimidyl carbonate, has been refined over time. An improved method described in the literature involves the activation of polyethylene glycol with commercially available succinimidyl carbonate .
This simplified approach offers several advantages:
-
Higher yield of activated polyethylene glycol
-
Efficient coupling to proteins
-
Scalable production process
The alkyne-terminated variants can be synthesized by anionic ring-opening polymerization of ethylene oxide, initiated by potassium trimethylsilyl-propynyl-olate. After deprotection, the hydroxyl end can be converted to carboxylic acid and subsequently modified with the appropriate functional groups .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume